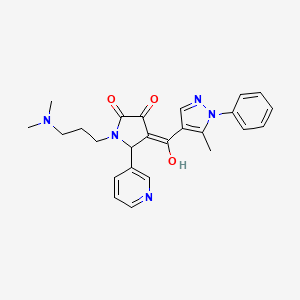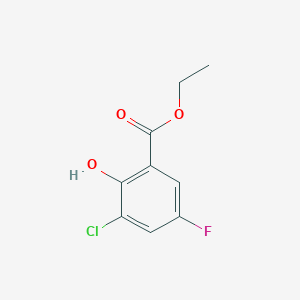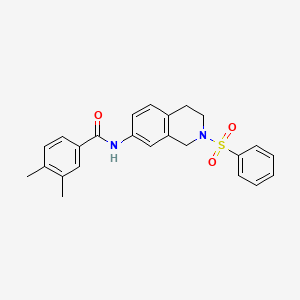![molecular formula C14H9ClF3N3OS B2945455 N-benzoyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea CAS No. 321430-46-0](/img/structure/B2945455.png)
N-benzoyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzoyl-N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoyl group, a chlorinated pyridinyl ring, and a thiourea moiety, making it a subject of interest in medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-benzoyl-N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea typically involves the reaction of benzoyl isothiocyanate with 3-chloro-5-(trifluoromethyl)-2-aminopyridine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The general reaction scheme is as follows:
Benzoyl isothiocyanate+3-chloro-5-(trifluoromethyl)-2-aminopyridine→N-benzoyl-N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated pyridinyl ring.
Oxidation and Reduction: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and benzoyl isothiocyanate.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Nucleophiles: Amines or alcohols for substitution reactions.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products:
Sulfinyl and Sulfonyl Derivatives: From oxidation reactions.
Substituted Pyridinyl Derivatives: From nucleophilic substitution reactions.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalytic processes.
Material Science: It can be used in the synthesis of novel polymers and materials with specific electronic properties.
Biology and Medicine:
Antimicrobial Agents: Due to its structural similarity to known bioactive thioureas, it may exhibit antimicrobial properties.
Enzyme Inhibition: Potential use as an inhibitor of enzymes that interact with thiourea derivatives.
Industry:
Agriculture: Possible applications as a pesticide or herbicide due to its chemical reactivity.
Pharmaceuticals: Development of new drugs targeting specific biological pathways.
Wirkmechanismus
The mechanism by which N-benzoyl-N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea exerts its effects is largely dependent on its interaction with biological molecules. The thiourea moiety can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity. The chlorinated pyridinyl ring may enhance binding affinity through hydrophobic interactions and halogen bonding.
Vergleich Mit ähnlichen Verbindungen
- N-benzoyl-N’-[3,5-bis(trifluoromethyl)phenyl]thiourea
- N-(4-nitrobenzoyl)-N’-(4-cyanophenyl)thiourea
- 1,3-bis(3,4-dichlorophenyl)thiourea
Comparison: N-benzoyl-N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea is unique due to the presence of both a chlorinated pyridinyl ring and a trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. Compared to other thiourea derivatives, this compound may offer enhanced stability and specificity in its applications.
This detailed overview provides a comprehensive understanding of N-benzoyl-N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea, highlighting its synthesis, reactions, applications, and unique characteristics
Eigenschaften
IUPAC Name |
N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3N3OS/c15-10-6-9(14(16,17)18)7-19-11(10)20-13(23)21-12(22)8-4-2-1-3-5-8/h1-7H,(H2,19,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMOFFCTMFVOOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 1-({6-oxo-2H,6H-[1,3]dioxolo[4,5-g]chromen-8-yl}methyl)piperidine-4-carboxylate](/img/structure/B2945375.png)

![2-Phenyl-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B2945380.png)




![2-(3,4-dimethoxyphenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide](/img/structure/B2945387.png)
![N-(3-chlorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2945388.png)
![2-chloro-6-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2945389.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2945392.png)
